Home > Products > Building Blocks P11194 > Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate - 294194-48-2

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Catalog Number: EVT-3159334
CAS Number: 294194-48-2
Molecular Formula: C15H10F3N3O2
Molecular Weight: 321.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by its unique structural features that combine both pyrazole and pyrimidine rings. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer proliferation .

Classification

This compound falls under the category of N-heterocycles, specifically pyrazolo[1,5-a]pyrimidines. These compounds are recognized for their rigid, planar structures and diverse biological activities, making them significant in pharmaceutical research .

Synthesis Analysis

Synthetic Routes

The synthesis of methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with a diketone, such as 1-cyclopropyl-4,4-difluorobutane-1,3-dione. This reaction is performed under controlled conditions to optimize yield and purity .

Key Parameters

  • Temperature: The reaction temperature is crucial; higher temperatures may enhance reaction rates but could also lead to unwanted side reactions.
  • Solvent: Solvents like dimethyl sulfoxide or ethanol are commonly used to facilitate the reaction.
  • Catalysts: The use of catalysts can significantly improve yields; common choices include Lewis acids or transition metal catalysts .

Industrial Production

While specific industrial methods for large-scale production are not extensively documented, the general approach involves optimizing reaction conditions to achieve high yields and purity. Research continues to explore innovative synthesis methods that allow for structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine framework .

Molecular Structure Analysis

The molecular formula of methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is C15H10F3N3O2C_{15}H_{10}F_3N_3O_2 with a molecular weight of approximately 345.25 g/mol.

Structural Features

  • Pyrazole and Pyrimidine Rings: The compound features a fused ring system that contributes to its rigidity.
  • Trifluoromethyl Group: The presence of the trifluoromethyl group at position 7 enhances lipophilicity and may influence biological activity.
  • Carboxylate Functionality: The carboxylate group at position 2 is critical for its interaction with biological targets .

Computational Studies

Computational chemistry methods such as density functional theory (DFT) have been employed to analyze the electronic structure and reactivity of this compound. These studies provide insights into the potential interactions with biomolecules .

Chemical Reactions Analysis

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can participate in several chemical reactions:

Types of Reactions

  1. Oxidation: Typically involves introducing oxygen-containing functional groups.
  2. Reduction: Can lead to the formation of alcohols or amines by removing oxygen or adding hydrogen.
  3. Substitution Reactions: Involves replacing one functional group with another using nucleophilic or electrophilic reagents .

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are frequently employed. The specific outcomes depend on the choice of reagents and reaction conditions .

Mechanism of Action

The primary mechanism of action for methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with cyclin-dependent kinase 2 (CDK2).

Binding Interactions

The compound binds to the active site of CDK2, inhibiting its kinase activity. This inhibition prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Cellular Effects

Studies have shown that this compound induces apoptosis in various cancer cell lines by altering cell cycle dynamics and promoting programmed cell death mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.
  • Hazards: Classified as an irritant; appropriate safety measures should be taken when handling this compound .
Applications

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has significant applications in medicinal chemistry:

Anticancer Activity

Its ability to inhibit CDK2 makes it a candidate for developing new anticancer therapies targeting cell cycle regulation .

Biochemical Research

This compound serves as a valuable tool in biochemical studies aimed at understanding kinase signaling pathways and their roles in cellular processes .

Fluorescent Probes

Research has explored its potential use as a fluorescent probe due to its unique structural properties, which may facilitate studies on intracellular dynamics .

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery

The pyrazolo[1,5-a]pyrimidine (PP) scaffold has emerged as a privileged structural motif in medicinal chemistry due to its exceptional versatility in drug design and discovery. This fused, rigid, and planar N-heterocyclic system contains both pyrazole and pyrimidine rings, creating a biologically compatible framework that mimics purine bases in nucleic acids [7] [8]. First investigated in the mid-20th century, PP derivatives gained significant attention with the development of anxiolytic agents like zaleplon and indiplon in the 1990s, which targeted the GABAₐ receptor complex. The historical progression of PP-based therapeutics showcases a remarkable evolution from central nervous system agents to targeted protein inhibitors, particularly in oncology and antiviral therapeutics [7].

The scaffold's journey reflects broader trends in drug discovery, transitioning from phenotypic screening to structure-based design. By the early 2000s, researchers recognized the PP core's potential for kinase inhibition, leading to the development of dorsomorphin as a selective AMPK inhibitor. This breakthrough illuminated the scaffold's capacity for high-affinity interactions with ATP-binding sites in kinases [7]. The introduction of presatovir for respiratory syncytial virus and anagliptin for diabetes further demonstrated the PP scaffold's therapeutic adaptability across diverse disease categories. The structural evolution has been characterized by strategic substitutions at key positions (2, 3, 5, 6, and 7) to optimize target engagement and pharmacokinetic properties [7] [8].

Contemporary research has expanded into cancer therapeutics, with covalent Bruton's tyrosine kinase inhibitors like zanubrutinib (BGB-3111) emerging from PP chemical space. The synthetic accessibility of PP derivatives enables rapid exploration of structure-activity relationships, facilitating the development of selective inhibitors against cyclin-dependent kinases (CDKs) and other oncology targets [7] [9]. The historical trajectory of PP derivatives exemplifies how a versatile heterocyclic scaffold can continually reinvent itself to address emerging therapeutic needs through rational molecular design.

Table 1: Historical Development of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics

EraRepresentative AgentsTherapeutic ApplicationStructural Features
1990sZaleplon, IndiplonAnxiolytic (GABAₐ modulation)7-Aza substitution pattern
Early 2000sDorsomorphinAMPK inhibition6,7-Diaryl substitution
2010sAnagliptinDipeptidyl peptidase-4 inhibitionCarboxylic acid functionality
2010sPresatovirRSV fusion inhibitionTrifluoromethyl substitution
2010sZanubrutinibCovalent BTK inhibitionAcrylamide warhead
PresentMethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylateCDK2 inhibitionPhenyl/trifluoromethyl/carboxylate

Structural Significance of Trifluoromethyl and Phenyl Substituents in Heterocyclic Systems

The strategic incorporation of trifluoromethyl groups and phenyl rings into heterocyclic frameworks represents a sophisticated approach to optimizing drug-like properties. In methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, these substituents confer distinct physicochemical advantages that enhance the molecule's potential as a bioactive compound. The trifluoromethyl group at position 7 is particularly significant due to its combined electronic effects and metabolic stability. The strong electron-withdrawing nature (-I effect) of the CF₃ group significantly lowers the pKa of adjacent positions, enhancing hydrogen-bond accepting capacity while creating a metabolic blockade that deters oxidative degradation by cytochrome P450 enzymes [7] [9]. This trifluoromethyl group also contributes to enhanced membrane permeability through increased lipophilicity (log P), as evidenced by the compound's calculated partition coefficient of approximately 3.2 [1] [9].

The phenyl substituent at position 5 provides complementary structural advantages through its planar aromatic surface, enabling critical π-π stacking interactions with protein binding pockets. In CDK2 inhibition, this phenyl ring engages in hydrophobic interactions with the kinase's hinge region, a binding mode confirmed through molecular docking studies [9]. The substituent's position relative to the core heterocycle creates an extended conjugated system that enhances molecular rigidity, reducing the entropic penalty upon target binding. This phenyl substitution pattern has demonstrated superior target selectivity compared to alkyl-substituted analogs in kinase inhibition profiles, particularly against CDK2 versus CDK4/6 isoforms [7].

The synergistic relationship between these substituents creates a balanced electronic profile across the heterocyclic core. The electron-deficient trifluoromethyl group counterbalances the electron-rich phenyl ring, creating a dipole moment that facilitates interactions with polarized binding pockets. This strategic placement follows established medicinal chemistry principles where electron-withdrawing groups at position 7 and aromatic groups at position 5 collectively enhance binding affinity for kinase targets. The trifluoromethyl group's strong inductive effect also modulates the electron density at N1 and N8 nitrogen atoms, potentially enhancing hydrogen-bonding interactions with key amino acid residues in the ATP-binding cleft [7] [9].

Table 2: Structural and Electronic Contributions of Key Substituents

SubstituentPositionElectronic EffectPhysicochemical ContributionBiological Impact
Phenyl5Electron-donating (+M)Increased lipophilicity (cLogP +1.5)π-Stacking with hydrophobic pockets
Trifluoromethyl7Strong electron-withdrawing (-I)Enhanced metabolic stabilityReduced oxidative metabolism
Carboxylate ester2Moderate electron-withdrawingProdrug functionalityHydrolysis to active acid metabolite
Pyrimidine NCoreHydrogen-bond acceptingWater solubility modulationH-bonding with kinase hinge region

Role of Carboxylate Esters in Enhancing Bioavailability and Target Binding

The methyl carboxylate ester at position 2 of the pyrazolo[1,5-a]pyrimidine core serves multiple sophisticated functions in drug design, chief among them being a strategic prodrug approach to enhance bioavailability. The ester moiety in methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate significantly improves membrane permeability compared to its carboxylic acid counterpart by reducing ionization at physiological pH. This modification increases the compound's lipophilicity profile, as evidenced by its calculated partition coefficient (log P) of approximately 3.2, which facilitates passive diffusion across cellular membranes [9]. Once intracellular, ubiquitous esterases hydrolyze the ester to generate the active carboxylic acid metabolite, which demonstrates enhanced target binding affinity for CDK2 through ionic and hydrogen-bond interactions with lysine and aspartate residues in the ATP-binding pocket [9].

The carboxylate ester also serves as a versatile synthetic handle for further chemical transformations. The electron-withdrawing nature of the ester carbonyl moderately activates the C3 position toward nucleophilic substitution, enabling subsequent derivatization to amides, hydrazides, or reduced alcohols while maintaining the core heterocyclic structure [9]. This chemical versatility facilitates the creation of diverse structure-activity relationship libraries from a common synthetic intermediate. In molecular recognition studies, the ester carbonyl participates in dipolar interactions with protein targets, serving as a hydrogen-bond acceptor that complements the hydrogen-bond donating capability of the pyrazole NH group [7] [9].

From a pharmaceutical development perspective, the methyl ester represents an optimal balance between metabolic stability and biotransformation potential. Unlike longer alkyl chain esters that might exhibit prolonged circulation, the methyl ester undergoes efficient hepatic hydrolysis to the active acid, minimizing potential accumulation. The compact methyl group also avoids the steric hindrance concerns associated with bulkier esters, ensuring efficient enzyme access for hydrolysis. This strategic molecular design exemplifies the sophisticated application of prodrug principles in modern medicinal chemistry, where transient masking of acidic functions enhances cellular uptake while maintaining the pharmacophore integrity required for target engagement [9].

The synthesis of methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves a cyclocondensation reaction between methyl 5-amino-1H-pyrazole-3-carboxylate and appropriately substituted 1,3-biselectrophilic systems. Modern synthetic approaches employ β-enaminones under microwave irradiation to accelerate the reaction kinetics, achieving completion within minutes rather than hours required under conventional heating [7]. The carboxylate ester remains stable throughout this synthetic sequence, demonstrating its compatibility with the harsh reaction conditions required for heterocycle formation. Subsequent purification through recrystallization techniques yields material of sufficient purity for biological evaluation, avoiding the need for complex chromatographic separations that might compromise ester integrity [9].

Properties

CAS Number

294194-48-2

Product Name

Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

IUPAC Name

methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Molecular Formula

C15H10F3N3O2

Molecular Weight

321.25 g/mol

InChI

InChI=1S/C15H10F3N3O2/c1-23-14(22)11-8-13-19-10(9-5-3-2-4-6-9)7-12(15(16,17)18)21(13)20-11/h2-8H,1H3

InChI Key

LBMPDECEGMPFNZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F

Canonical SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.